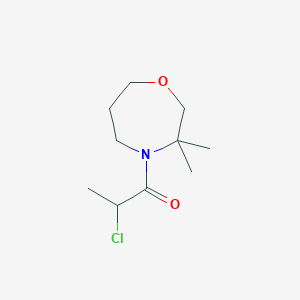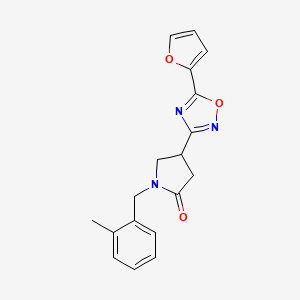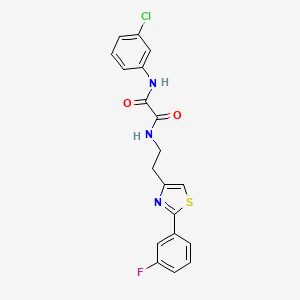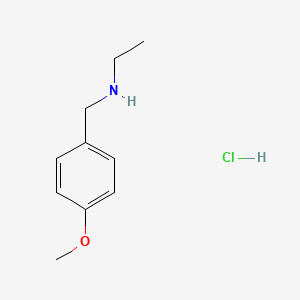
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one, also known as CDMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMO is a chiral molecule with a molecular weight of 227.72 g/mol and a chemical formula of C11H18ClNO2.
Mecanismo De Acción
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to changes in the expression of various genes, including those involved in cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one is its high purity and stability, which makes it easy to handle and store. It is also a versatile molecule that can be used in various types of experiments. However, one of the limitations of this compound is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one in scientific research. One potential application is in the development of new drugs and pharmaceuticals, especially in the treatment of cancer and other diseases. This compound could also be used in the synthesis of new chiral ligands and catalysts for asymmetric synthesis. Additionally, further research is needed to explore the full range of biochemical and physiological effects of this compound and its potential applications in other fields such as agriculture and materials science.
In conclusion, this compound is a promising compound with a wide range of potential applications in various fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown promising results in the development of new drugs and pharmaceuticals. Despite its high cost, this compound remains a valuable tool for scientific research, and further research is needed to explore its full potential.
Métodos De Síntesis
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one can be synthesized through the reaction between 3,3-dimethyl-1,4-oxazepane and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one has been widely used in the field of organic synthesis as a chiral building block for the preparation of various compounds. It has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. This compound has shown promising results in the development of new drugs and pharmaceuticals, especially in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)9(13)12-5-4-6-14-7-10(12,2)3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXEKLIOBFNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCOCC1(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
![5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2454988.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2454996.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)
![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2455001.png)